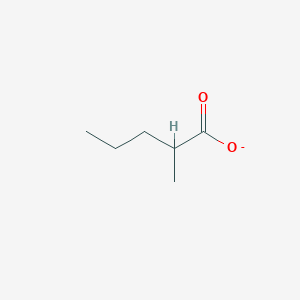

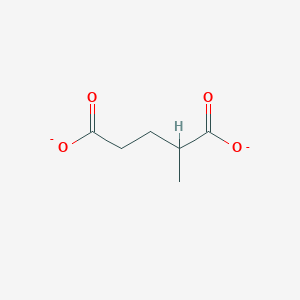

2-Methylpentanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methylglutarate(2-) is a dicarboxylic acid dianion obtained by deprotonation of the carboxy groups of 2-methylglutaric acid. It has a role as a mammalian metabolite. It is a conjugate base of a 2-methylglutaric acid.

Aplicaciones Científicas De Investigación

1. Use in Synthesizing Biologically Active Compounds

2-Methylglutarate derivatives, such as enantiomerically pure methyl hydrogen (R)-3-methylglutarate, have been utilized in the synthesis of biologically active compounds. This includes the stereospecific synthesis of sex pheromones like 10-methyl-2-tridecanone for the southern corn rootworm, and building blocks for other chiral insect pheromones (Rossi, Carpita, & Chini, 1985).

2. Role in Cancer Biology

2-Hydroxyglutarate, closely related to 2-methylglutarate, has been identified as an oncometabolite, acting as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. This property is significant in the study of cancer biology, especially in the understanding of the metabolic pathways disturbed in IDH mutant tumors (Evans et al., 2015).

3. Association with Breast Cancer Prognosis

The accumulation of 2-hydroxyglutarate in breast tumors has been linked to an association with poor prognosis. This finding is significant in the characterization of the metabolomic profile of human breast tumors and the development of cancer biomarkers (Terunuma et al., 2014).

4. Involvement in Metabolic Disorders

3-Methylglutaconic aciduria, a disorder involving 2-methylglutarate, manifests in several clinical syndromes. Understanding these syndromes and their metabolic underpinnings is crucial in pediatric medicine and genetics (Gibson et al., 1991).

5. Diagnostic Potential in Neurological Disorders

2-Hydroxyglutarate detection via Magnetic Resonance Spectroscopy (MRS) offers a noninvasive diagnostic tool for IDH mutant tumors, representing a significant advancement in neurological disorder diagnostics (Andronesi et al., 2013).

6. Antitumor Activity

R-2-hydroxyglutarate, a variant of 2-hydroxyglutarate, shows broad anti-leukemic activity. Its mechanism involves inhibiting fat mass and obesity-associated protein activity, impacting RNA modification and cancer epitranscriptomics (Su et al., 2018).

7. Enzymatic Synthesis Applications

Enzymatic synthesis of 4-methyl-L-glutamic acid diastereoisomers, related to 2-methylglutarate, demonstrates its potential in biochemical studies and pharmaceutical applications (Righini-Tapie & Azerad, 1984).

8. Insight into DNA Methylation and Cancer

2-Hydroxyglutarate's ability to inhibit necroptosis by stimulating DNA methyltransferase 1-dependent hypermethylation elucidates its role in DNA methylation processes, contributing to cancer research (Yang et al., 2017).

9. Link to Epigenetics

The study of 2-hydroxyglutarate offers insights into the metabolic control of methylation and acetylation in epigenetics, crucial for understanding gene expression regulation (Su, Wellen, & Rabinowitz, 2016).

10. Reproductive Health Research

Research into the effects of 2-oxoketoglutarate, similar to 2-methylglutarate, during pregnancy on bone properties provides valuable data for reproductive health and animal husbandry (Tomaszewska et al., 2015).

Propiedades

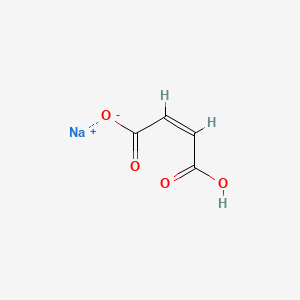

Fórmula molecular |

C6H8O4-2 |

|---|---|

Peso molecular |

144.12 g/mol |

Nombre IUPAC |

2-methylpentanedioate |

InChI |

InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/p-2 |

Clave InChI |

AQYCMVICBNBXNA-UHFFFAOYSA-L |

SMILES |

CC(CCC(=O)[O-])C(=O)[O-] |

SMILES canónico |

CC(CCC(=O)[O-])C(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1260385.png)

![(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1260389.png)

![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-6-[(2S)-5,5-dimethyloxolan-2-yl]-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B1260396.png)